![molecular formula C13H21NO3 B14209190 4-[3-Hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol CAS No. 630394-81-9](/img/structure/B14209190.png)
4-[3-Hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-Hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol is an organic compound that belongs to the class of phenols It is characterized by the presence of a benzene ring substituted with hydroxyl groups and an aliphatic chain containing a hydroxyl group and a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol typically involves multiple steps. One common method starts with the preparation of the benzene ring substituted with hydroxyl groups. This can be achieved through the hydroxylation of benzene derivatives using reagents such as hydrogen peroxide in the presence of a catalyst . The aliphatic chain is then introduced through a series of reactions, including alkylation and amination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-[3-Hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and halogenating agents. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted benzene derivatives .
Aplicaciones Científicas De Investigación
4-[3-Hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-[3-Hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the benzene ring can form hydrogen bonds with enzymes, leading to inhibition of their activity . The methylamino group can interact with receptors, modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other dihydroxybenzenes such as:
- 3-Methylcatechol (3-methylbenzene-1,2-diol)
- 4-Methylcatechol (4-methylbenzene-1,2-diol)
Uniqueness
4-[3-Hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol is unique due to the presence of both hydroxyl and methylamino groups on the aliphatic chain, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
630394-81-9 |
|---|---|
Fórmula molecular |
C13H21NO3 |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
4-[3-hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol |
InChI |
InChI=1S/C13H21NO3/c1-4-13(17,9(2)8-14-3)10-5-6-11(15)12(16)7-10/h5-7,9,14-17H,4,8H2,1-3H3 |
Clave InChI |
GGMCJCZZYLXNNC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC(=C(C=C1)O)O)(C(C)CNC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-(Methoxymethyl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14209110.png)
![6-Formyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B14209113.png)
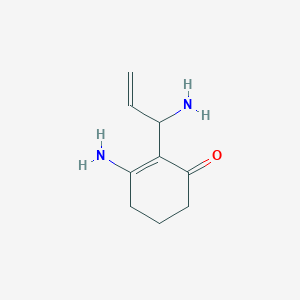
![5-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14209117.png)
![2-[(Oct-1-en-1-yl)sulfanyl]pyridine](/img/structure/B14209119.png)
![1-(8-{[(2S)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14209127.png)
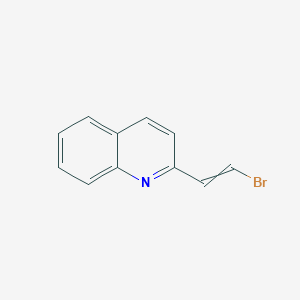
![4-[2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]benzoic acid](/img/structure/B14209137.png)
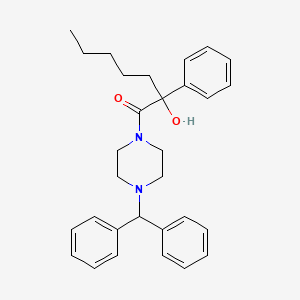
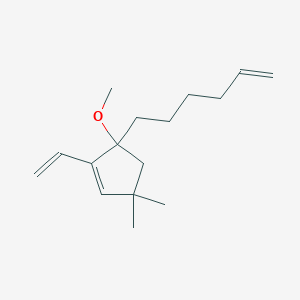
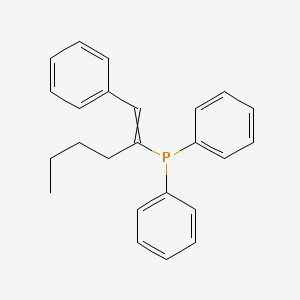
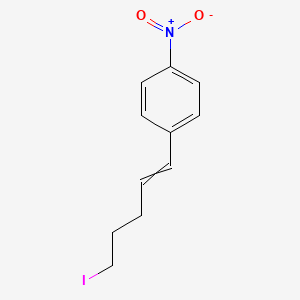
![1-Propanamine, 2,3-dibromo-N-[(2-chlorophenyl)methylene]-](/img/structure/B14209170.png)
![(2R)-2-[(Phenylcarbamoyl)amino]pent-4-enoic acid](/img/structure/B14209177.png)
